molecular formula C5H3Br3N2 B112872 3,5,6-Tribromopyridin-2-amine CAS No. 63875-38-7

3,5,6-Tribromopyridin-2-amine

Cat. No.: B112872
CAS No.: 63875-38-7
M. Wt: 330.8 g/mol
InChI Key: QXPFSKGRHXJUEZ-UHFFFAOYSA-N
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Description

3,5,6-Tribromopyridin-2-amine is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at positions 3, 5, and 6, and an amino group at position 2 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Tribromopyridin-2-amine typically involves the bromination of pyridin-2-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Tribromopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Coupling Reactions: Utilize palladium catalysts, arylboronic acids, and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.

    Reduction Reactions: Employ hydrogen gas and a palladium catalyst in an inert atmosphere.

Major Products:

    Substitution Reactions: Yield substituted pyridin-2-amines.

    Coupling Reactions: Produce biaryl derivatives.

    Reduction Reactions: Result in the formation of pyridin-2-amine.

Mechanism of Action

The mechanism of action of 3,5,6-Tribromopyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3,5-Dibromopyridin-2-amine: Lacks one bromine atom compared to 3,5,6-Tribromopyridin-2-amine.

    2-Aminopyridine: The parent compound without any bromine substitutions.

    3,5,6-Trichloropyridin-2-amine: Contains chlorine atoms instead of bromine.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of three bromine atoms enhances its potential for further functionalization and increases its utility in various synthetic and research applications .

Properties

IUPAC Name

3,5,6-tribromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPFSKGRHXJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394132
Record name 3,5,6-tribromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63875-38-7
Record name 3,5,6-tribromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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